molecular formula C7H14N2O3 B13539049 Ethyl 1,4,5-oxadiazepane-4-carboxylate

Ethyl 1,4,5-oxadiazepane-4-carboxylate

Cat. No.: B13539049
M. Wt: 174.20 g/mol
InChI Key: XLRMVRVENGHVBT-UHFFFAOYSA-N
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Description

Ethyl 1,4,5-oxadiazepane-4-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4,5-oxadiazepane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with diethyl oxalate, followed by cyclization to form the oxadiazepane ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5-oxadiazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1,4,5-oxadiazepane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,4,5-oxadiazepane-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 1,4,5-oxadiazepane-4-carboxylate can be compared with other similar compounds, such as:

    1,2,4-Oxadiazoles: These compounds also contain nitrogen and oxygen atoms in their ring structure but differ in their arrangement and reactivity.

    1,3,4-Oxadiazoles: Similar to 1,2,4-oxadiazoles but with a different ring structure, leading to distinct chemical properties and applications.

    1,2,5-Oxadiazoles:

This compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties compared to other oxadiazoles .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

ethyl 1,4,5-oxadiazepane-4-carboxylate

InChI

InChI=1S/C7H14N2O3/c1-2-12-7(10)9-4-6-11-5-3-8-9/h8H,2-6H2,1H3

InChI Key

XLRMVRVENGHVBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCOCCN1

Origin of Product

United States

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